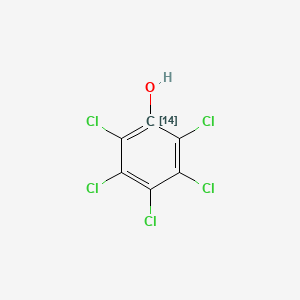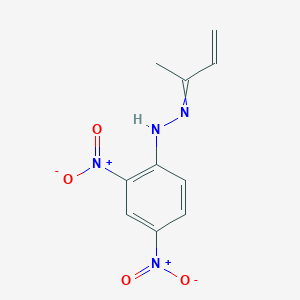
Methylvinylketone 2,4-dinitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylvinylketone 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C10H10N4O4 and a molecular weight of 250.21 g/mol . It is a derivative of methylvinylketone and 2,4-dinitrophenylhydrazine, forming a hydrazone linkage. This compound is known for its applications in analytical chemistry, particularly in the identification and quantification of carbonyl compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylvinylketone 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between methylvinylketone and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol and sulfuric acid, to facilitate the formation of the hydrazone derivative . The reaction can be represented as follows:
Methylvinylketone+2,4-dinitrophenylhydrazine→Methylvinylketone 2,4-dinitrophenylhydrazone+Water
Industrial Production Methods
In industrial settings, the synthesis of this compound involves scaling up the reaction conditions used in laboratory synthesis. The process may include the use of solid-phase extraction techniques to purify the product and remove unreacted reagents .
Análisis De Reacciones Químicas
Types of Reactions
Methylvinylketone 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. The compound reacts with various nucleophiles, leading to the formation of different derivatives .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methylvinylketone 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent for the detection and quantification of carbonyl compounds in various samples.
Biology: The compound is employed in the analysis of biological samples to identify and quantify carbonyl-containing biomolecules.
Medicine: It is used in the development of diagnostic assays for detecting carbonyl compounds in clinical samples.
Industry: The compound finds applications in quality control processes for monitoring carbonyl impurities in industrial products.
Mecanismo De Acción
The mechanism of action of methylvinylketone 2,4-dinitrophenylhydrazone involves nucleophilic addition to the carbonyl group of methylvinylketone, followed by elimination of water to form the hydrazone derivative . This reaction is facilitated by the acidic conditions provided by methanol and sulfuric acid. The molecular targets include carbonyl compounds, and the pathway involves the formation of a stable hydrazone linkage.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl ethyl ketone 2,4-dinitrophenylhydrazone
- Methyl isopropyl ketone 2,4-dinitrophenylhydrazone
- Methyl isobutyl ketone 2,4-dinitrophenylhydrazone
Uniqueness
Methylvinylketone 2,4-dinitrophenylhydrazone is unique due to its specific reactivity with methylvinylketone, which imparts distinct chemical properties compared to other similar compounds. Its ability to form stable hydrazone derivatives makes it particularly useful in analytical applications .
Propiedades
Número CAS |
2675-19-6 |
|---|---|
Fórmula molecular |
C10H10N4O4 |
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
N-(but-3-en-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H10N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h3-6,12H,1H2,2H3 |
Clave InChI |
JIPPLQKHXOGGSF-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=C |
SMILES canónico |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


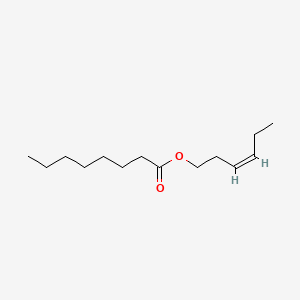
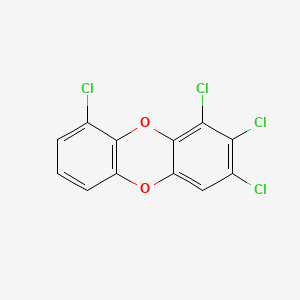
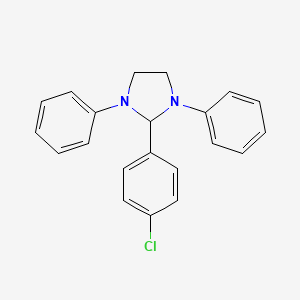
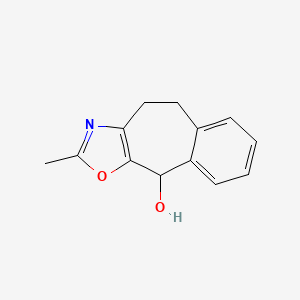
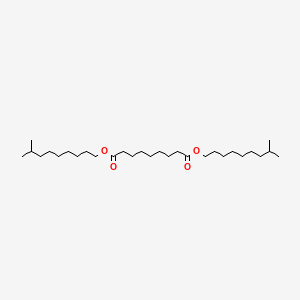
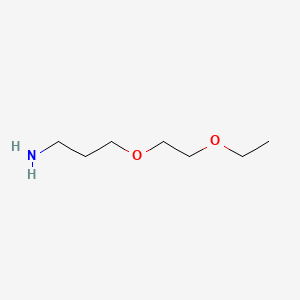
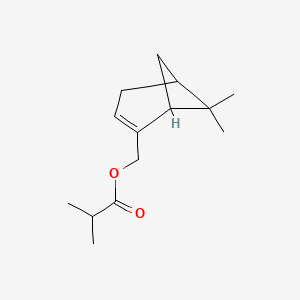
![3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1615975.png)
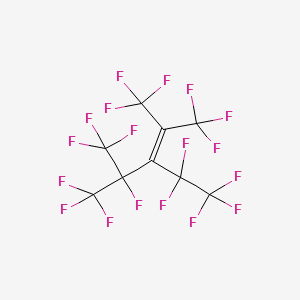
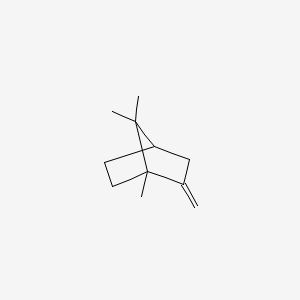
![(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one](/img/structure/B1615978.png)
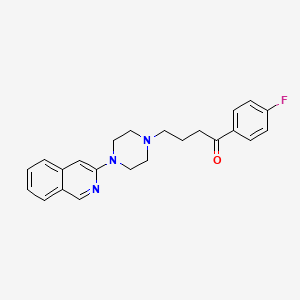
![L-Tyrosine-[ring-3,5-3H]](/img/structure/B1615981.png)
